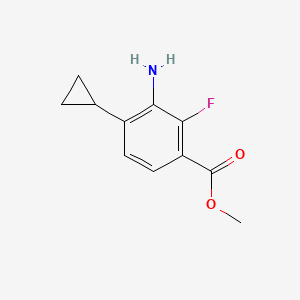
1-(3,5-Dichloro-2-methylpyridin-4-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dichloro-2-methylpyridin-4-yl)ethan-1-ol is a chemical compound with the molecular formula C8H9Cl2NO It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a methyl group on the pyridine ring, along with an ethan-1-ol group
Métodos De Preparación
The synthesis of 1-(3,5-Dichloro-2-methylpyridin-4-yl)ethan-1-ol typically involves the chlorination of 2-methylpyridine followed by the introduction of the ethan-1-ol group. One common method involves the reaction of 2-methylpyridine with chlorine gas in the presence of a catalyst to form 3,5-dichloro-2-methylpyridine. This intermediate is then reacted with ethylene oxide under basic conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(3,5-Dichloro-2-methylpyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less chlorinated derivative.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3,5-Dichloro-2-methylpyridin-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dichloro-2-methylpyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The chlorine atoms and the ethan-1-ol group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparación Con Compuestos Similares
1-(3,5-Dichloro-2-methylpyridin-4-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-(3,5-Dichloropyridin-4-yl)ethanol: Similar structure but lacks the methyl group.
3,5-Dichloro-2-methylpyridine: Lacks the ethan-1-ol group.
2-Methyl-3,5-dichloropyridine: Another positional isomer These compounds share some chemical properties but differ in their reactivity and applications
Propiedades
Fórmula molecular |
C8H9Cl2NO |
|---|---|
Peso molecular |
206.07 g/mol |
Nombre IUPAC |
1-(3,5-dichloro-2-methylpyridin-4-yl)ethanol |
InChI |
InChI=1S/C8H9Cl2NO/c1-4-8(10)7(5(2)12)6(9)3-11-4/h3,5,12H,1-2H3 |
Clave InChI |
GRKBMYBSPSIQDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=C1Cl)C(C)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-chloro-5-methyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13930267.png)

![4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile](/img/structure/B13930269.png)

